molecular formula C2H4 B1606656 Ethylene-1,1-d2 CAS No. 6755-54-0

Ethylene-1,1-d2

Cat. No.: B1606656
CAS No.: 6755-54-0
M. Wt: 30.07 g/mol
InChI Key: VGGSQFUCUMXWEO-DICFDUPASA-N
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Description

Ethylene-1,1-d2 is a deuterated form of ethylene, where two hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C2H2D2, and it has a molecular weight of 30.0655 . This compound is used in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene-1,1-d2 can be synthesized through several methods. One common method involves the reaction of acetylene with deuterium gas in the presence of a catalyst. For example, a solution containing [Ru(bpy)3]2+, CoTPPS, and sodium L-ascorbate in deuterium oxide can be irradiated at 450 nm to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the deuteration of ethylene using deuterium gas under controlled conditions. This process requires specialized equipment to handle deuterium gas and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethylene-1,1-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethylene-1,1-d2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of ethylene-1,1-d2 involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to ethylene receptors, initiating a signaling cascade that affects various physiological processes. The deuterium atoms in this compound can alter the reaction kinetics and pathways, providing insights into the role of hydrogen atoms in these processes .

Comparison with Similar Compounds

Ethylene-1,1-d2 is unique due to its deuterium atoms, which distinguish it from other similar compounds like:

These compounds share similar isotopic labeling but differ in their chemical properties and applications. This compound is particularly valuable for its simplicity and versatility in various research applications.

Properties

IUPAC Name

1,1-dideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217884
Record name Ethylene-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6755-54-0
Record name Ethene-1,1-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6755-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene-1,1-d2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006755540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene-1,1-d2
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Ethylene-1,1-d2
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Ethylene-1,1-d2
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Ethylene-1,1-d2
Reactant of Route 5
Ethylene-1,1-d2
Reactant of Route 6
Ethylene-1,1-d2

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